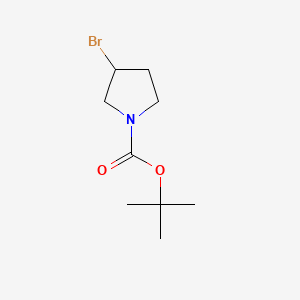

Tert-butyl 3-bromopyrrolidine-1-carboxylate

Description

Tert-butyl 3-bromopyrrolidine-1-carboxylate (CAS No. 939793-16-5) is a brominated pyrrolidine derivative with the molecular formula C₉H₁₆BrNO₂ and a molecular weight of 250.13 g/mol . The compound features a pyrrolidine ring substituted with a bromine atom at the 3-position and a tert-butyl carbamate group at the 1-position. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group to form carbon-nitrogen or carbon-sulfur bonds . It is widely used in organic synthesis and pharmaceutical research as a versatile intermediate for constructing complex molecules, such as bioactive heterocycles and drug candidates.

Propriétés

IUPAC Name |

tert-butyl 3-bromopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTKPXFJOXKUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655068 | |

| Record name | tert-Butyl 3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939793-16-5 | |

| Record name | tert-Butyl 3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

In a representative procedure, a solution of CBr₄ (5.2 g, 15.8 mmol) in THF (50 mL) is added dropwise to a mixture of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (3.0 g, 15.8 mmol) and PPh₃ (4.55 g, 17.4 mmol) in THF (50 mL) at 0°C. The reaction proceeds via a nucleophilic substitution mechanism, where PPh₃ activates CBr₄ to generate a brominating agent. The hydroxyl group is replaced by bromine, yielding the target compound after 16 hours at room temperature.

Workup and Purification

After concentration under reduced pressure, the crude product is purified via flash chromatography using a 10% ethyl acetate/hexanes eluent. This method achieves an 85% yield (3.8 g) of this compound as a colorless oil. Key spectral data include:

Advantages and Limitations

This method offers high regioselectivity and avoids harsh conditions, making it suitable for lab-scale synthesis. However, the use of stoichiometric PPh₃ generates triphenylphosphine oxide as a byproduct, complicating purification.

Alternative Bromination Strategies

While less common, alternative approaches have been explored to optimize efficiency and scalability.

Phosphorus Tribromide (PBr₃) in Diethyl Ether

General bromination protocols for secondary alcohols suggest that PBr₃ in diethyl ether could be applied to tert-butyl 3-hydroxypyrrolidine-1-carboxylate. In such cases, PBr₃ (0.5 equiv) is added to a cooled (-0°C) solution of the alcohol in Et₂O (0.5 M). After stirring at room temperature for 2–16 hours, the reaction is quenched with ice water, and the product is extracted with dichloromethane (DCM) or Et₂O. While this method is effective for analogous compounds, specific data for this compound remain unreported in the literature.

Radical Bromination with N-Bromosuccinimide (NBS)

Radical bromination using NBS and azobisisobutyronitrile (AIBN) under reflux conditions is another potential route. However, this method is primarily documented for unfunctionalized pyrrolidines and may require protecting group adjustments to accommodate the Boc group.

Industrial-Scale Production Considerations

Industrial synthesis often prioritizes continuous flow processes to enhance yield and reduce waste. For example, a tubular reactor could facilitate the bromination of tert-butyl 3-hydroxypyrrolidine-1-carboxylate by maintaining precise temperature control and reagent stoichiometry. Such systems minimize side reactions and improve reproducibility compared to batch methods.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the primary bromination methods:

| Method | Reagents | Solvent | Temperature | Yield | Purification |

|---|---|---|---|---|---|

| CBr₄/PPh₃ | CBr₄, PPh₃ | THF | 0°C → RT | 85% | Flash chromatography |

| PBr₃ | PBr₃ | Et₂O | 0°C → RT | N/A | Liquid-liquid extraction |

| NBS/AIBN | NBS, AIBN | CCl₄ | Reflux | N/A | Column chromatography |

Challenges and Optimization Opportunities

Byproduct Management

The generation of triphenylphosphine oxide in the CBr₃/PPh₃ method necessitates efficient purification. Switching to polymer-supported PPh₃ or developing catalytic systems could mitigate this issue.

Solvent Selection

THF’s high polarity facilitates reagent solubility but complicates solvent recovery. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, offer environmental and economic benefits.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 3-bromopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form tert-butyl pyrrolidine-1-carboxylate.

Oxidation: Oxidative conditions can lead to the formation of this compound derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Nucleophilic substitution: Substituted pyrrolidine derivatives.

Reduction: Tert-butyl pyrrolidine-1-carboxylate.

Oxidation: Oxidized pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemistry: Tert-butyl 3-bromopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and enzyme inhibitors .

Medicine: The compound is utilized in the development of new drugs, particularly those targeting neurological and psychiatric disorders .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials .

Mécanisme D'action

The mechanism of action of tert-butyl 3-bromopyrrolidine-1-carboxylate involves its reactivity as a brominated pyrrolidine derivative. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited in the synthesis of complex organic molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The reactivity and applications of tert-butyl 3-bromopyrrolidine-1-carboxylate are influenced by its substitution pattern. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Key Structural and Functional Features

| Compound Name | Molecular Formula | CAS No. | Key Substituents | Notable Reactivity/Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₉H₁₆BrNO₂ | 939793-16-5 | Bromine at C3, tert-butyl carbamate at N1 | High reactivity in nucleophilic substitutions; used in drug intermediate synthesis. | |

| Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate | C₁₂H₂₂BrNO₂ | B15305614 | Bromomethyl at C2, dimethyl groups at C3 | Enhanced steric hindrance; used in biomolecule modification and specialty chemicals. | |

| Tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate | C₉H₁₆INO₂ | N/A | Iodine at C3 (vs. bromine) | Larger, more polarizable iodine atom alters reaction pathways; chiral synthesis applications. | |

| Tert-butyl 3-bromo-4-propoxypyrrolidine-1-carboxylate | C₁₂H₂₁BrNO₃ | N/A | Bromine at C3, propoxy group at C4 | Dual functionality (bromine + ether) enables diverse derivatization. | |

| Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | C₁₀H₁₆F₃NO₃ | N/A | Hydroxyl and trifluoromethyl groups at C3 | Trifluoromethyl enhances metabolic stability; used in medicinal chemistry. | |

| Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate | C₂₃H₂₈N₂O₂ | N/A | Dibenzylamino group at C3 | Unique binding characteristics for drug design and catalysis. |

Activité Biologique

Tert-butyl 3-bromopyrrolidine-1-carboxylate (CAS No. 569660-89-5) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₆BrNO

- Molecular Weight : 216.14 g/mol

- Boiling Point : Not specified

- Density : Not specified

The compound features a pyrrolidine ring substituted with a tert-butyl group and a bromine atom, which contributes to its chemical reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, often involving the use of carbon tetrabromide and triphenylphosphine in tetrahydrofuran (THF) under controlled conditions. For example, one method reports a yield of over 100% under specific reaction conditions, indicating the efficiency of the synthetic route used .

Pharmacological Applications

This compound has been investigated for its role as an intermediate in the synthesis of biologically active compounds. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.

- Neuropharmacology : Research indicates that pyrrolidine derivatives may exhibit neuroprotective effects, suggesting that this compound could have applications in neurodegenerative disease therapies .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into potential applications:

- A study on similar pyrrolidine derivatives showed promising results in inhibiting prolyl oligopeptidase, an enzyme implicated in neurodegenerative disorders .

- Another research article discussed the synthesis of various pyrrolidine-based compounds and their evaluation as potential therapeutic agents against cancer and other diseases .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds can be useful. The following table summarizes key findings from literature regarding similar compounds:

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-bromopyrrolidine-1-carboxylate, and what factors influence the choice of reaction conditions?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, bromination of tert-butyl 3-hydroxypyrrolidine-1-carboxylate using PBr₃ or HBr in dichloromethane (DCM) at 0–20°C is a common route. Reaction conditions depend on substrate stability, reagent compatibility, and scalability. Lower temperatures (0–20°C) minimize side reactions like elimination, while bases like triethylamine (Et₃N) or DMAP are used to neutralize HBr byproducts .

Q. What purification techniques are recommended for this compound, and how do they impact purity?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for isolating the product from unreacted starting materials or bromination byproducts. Recrystallization in non-polar solvents (e.g., hexane) may enhance crystalline purity. Purity (>95%) is verified via HPLC or NMR, with residual solvents (e.g., DCM) monitored via GC-MS .

Q. How are structural and physical properties (e.g., density, boiling point) determined for this compound?

- Methodological Answer : Density (1.4 g/cm³) and boiling point (277.5°C at 760 mmHg) are experimentally determined using pycnometry and distillation setups, respectively. Computational tools (e.g., Gaussian) predict properties via molecular dynamics simulations. Structural confirmation relies on NMR (¹H/¹³C), IR (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for solid-state analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in bromination reactions?

- Methodological Answer : Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of alcohol to PBr₃), solvent polarity (DCM for homogeneity), and temperature gradients (slow warming from 0°C to RT). Kinetic studies (e.g., in situ FTIR) track intermediate formation. Catalytic DMAP (5 mol%) accelerates bromide displacement by stabilizing the transition state .

Q. What computational tools are available to predict synthetic pathways for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms to propose routes based on reaction databases. For example, substituting the bromide with amines or thiols is prioritized via nucleophilic aromatic substitution (SNAr) feasibility scores. Molecular docking (AutoDock) predicts bioactivity of derivatives for drug discovery .

Q. How can researchers resolve contradictions in literature regarding regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Contradictions arise from solvent polarity or steric effects. For instance, polar aprotic solvents (DMF) favor SN2 mechanisms at the pyrrolidine C3 position, while bulky nucleophiles may lead to SN1 pathways. Comparative studies using isotopic labeling (²H/¹⁵N) and DFT calculations map transition states to clarify regioselectivity .

Q. What safety protocols are critical when handling this compound, particularly regarding hazardous byproducts?

- Methodological Answer : HBr gas evolution during synthesis requires scrubbing with NaOH traps. Personal protective equipment (PPE) and fume hoods are mandatory. Byproducts like alkyl bromides are quenched with NaHCO₃ before disposal. Safety data sheets (SDS) for analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) recommend P264 (wash skin thoroughly) and P305+P351+P338 (eye exposure protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.